molecular formula C8H4N2S B1412337 Thieno[2,3-b]pyridine-2-carbonitrile CAS No. 1824274-54-5

Thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B1412337
CAS No.: 1824274-54-5
M. Wt: 160.2 g/mol
InChI Key: NUJCKNXBTKARRL-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological and biological activities.

Biochemical Analysis

Biochemical Properties

Thieno[2,3-b]pyridine-2-carbonitrile plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been reported to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme, which is involved in DNA repair processes . The compound’s interaction with these enzymes suggests its potential as a therapeutic agent in cancer treatment. Additionally, this compound has been shown to modulate multidrug resistance, making it a promising candidate for overcoming drug resistance in cancer therapy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosyl-DNA phosphodiesterase I (TDP1), inhibiting its activity and preventing DNA repair . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, this compound can activate or inhibit other enzymes and proteins, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can alter metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of this compound to different tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target biomolecules, increasing its efficacy. For example, this compound may accumulate in the nucleus, where it can inhibit DNA repair enzymes and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-2-carbonitrile typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and starting materials.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyridine core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Thieno[2,3-b]pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral properties.

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-b]pyridine-2-carbonitrile stands out due to its unique combination of pharmacological activities and its potential as a versatile building block in synthetic chemistry. Its ability to act as a Pim-1 kinase inhibitor and multidrug resistance modulator highlights its significance in medicinal chemistry .

Properties

IUPAC Name

thieno[2,3-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJCKNXBTKARRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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